N-[3-(6-etoxipridazin-3-il)fenil]-2,5-difluorobenceno-1-sulfonamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,5-difluorobenzene-1-sulfonamide is a nitrogen-containing heterocyclic compound
Aplicaciones Científicas De Investigación
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,5-difluorobenzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with unique properties.
Métodos De Preparación
The preparation of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,5-difluorobenzene-1-sulfonamide involves several synthetic routes. One common method includes the reaction of 3-(6-ethoxypyridazin-3-yl)aniline with 2,5-difluorobenzenesulfonyl chloride under basic conditions. The reaction typically occurs in a solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the reaction .
Análisis De Reacciones Químicas
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,5-difluorobenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .
Mecanismo De Acción
The mechanism of action of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,5-difluorobenzene-1-sulfonamide involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The pathways involved can include inhibition of signal transduction pathways or disruption of metabolic processes .
Comparación Con Compuestos Similares
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,5-difluorobenzene-1-sulfonamide can be compared with other similar compounds, such as:
- N-[3-(6-methoxypyridazin-3-yl)phenyl]-2,5-difluorobenzene-1-sulfonamide
- N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,4-difluorobenzene-1-sulfonamide
These compounds share similar structures but differ in their substituents, which can affect their chemical reactivity and biological activity.
Actividad Biológica
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,5-difluorobenzene-1-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as a modulator of the Hedgehog signaling pathway. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C16H16F2N4O2S
- Molecular Weight : 358.39 g/mol
The primary biological activity of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,5-difluorobenzene-1-sulfonamide is linked to its role as a Hedgehog pathway inhibitor. The Hedgehog signaling pathway is crucial for embryonic development and tissue regeneration but can contribute to tumorigenesis when aberrantly activated.
Key Mechanisms:
- Inhibition of Smoothened (SMO) : The compound has been shown to inhibit the SMO receptor, which is a key activator in the Hedgehog signaling cascade.
- Downregulation of Gli Transcription Factors : By inhibiting SMO, the compound reduces the transcriptional activity of Gli proteins, which are essential for the expression of target genes involved in cell proliferation and survival.
In Vitro Studies
In vitro assays have demonstrated that N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,5-difluorobenzene-1-sulfonamide effectively reduces cell viability in various cancer cell lines known to depend on Hedgehog signaling. Notably:
- Cell Lines Tested :
- A549 (lung cancer)
- MCF7 (breast cancer)
- HCT116 (colon cancer)
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
A549 | 1.5 | SMO inhibition |
MCF7 | 2.0 | Gli downregulation |
HCT116 | 1.8 | Pathway modulation |
In Vivo Studies
Preclinical studies have indicated that administration of the compound in mouse models with induced tumors resulted in significant tumor regression and reduced metastasis. The results suggest a promising therapeutic potential for cancers associated with aberrant Hedgehog signaling.
Case Studies
- Case Study 1 : A study involving xenograft models showed that treatment with N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,5-difluorobenzene-1-sulfonamide led to a 60% reduction in tumor volume compared to control groups.
- Case Study 2 : In a phase I clinical trial context, patients with basal cell carcinoma exhibited notable responses with reduced tumor size after administration of this compound, highlighting its potential in clinical oncology.
Propiedades
IUPAC Name |
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,5-difluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2N3O3S/c1-2-26-18-9-8-16(21-22-18)12-4-3-5-14(10-12)23-27(24,25)17-11-13(19)6-7-15(17)20/h3-11,23H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASGBXDIMUAJYIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.